2-Chloro-4-iodo-1-methoxybenzene

Vue d'ensemble

Description

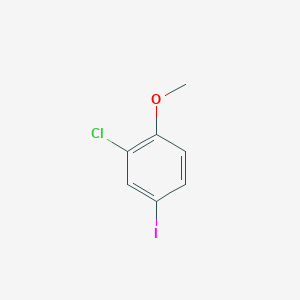

2-Chloro-4-iodo-1-methoxybenzene is an organic compound with the molecular formula C₇H₆ClIO It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and methoxy groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Chloro-4-iodo-1-methoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:

Starting Material: 2-Chloro-1-fluoro-4-iodobenzene.

Reaction: Treating the starting material with sodium methoxide in dimethylformamide (DMF) at 80°C for 3 hours.

Product: This reaction yields this compound with an 83% yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-iodo-1-methoxybenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: Due to the presence of electron-donating and electron-withdrawing groups on the benzene ring.

Nucleophilic Substitution: Particularly at the iodine and chlorine positions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Typically involves reagents such as bromine or nitric acid under acidic conditions.

Nucleophilic Substitution: Involves reagents like sodium methoxide in polar aprotic solvents such as DMF.

Major Products

Bromination: Yields 2-Chloro-4-bromo-1-methoxybenzene.

Nitration: Produces 2-Chloro-4-nitro-1-methoxybenzene.

Applications De Recherche Scientifique

2-Chloro-4-iodo-1-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Chloro-4-iodo-1-methoxybenzene primarily involves its reactivity in electrophilic and nucleophilic substitution reactions. The presence of chlorine and iodine atoms makes it a versatile intermediate for further functionalization. The methoxy group activates the benzene ring towards electrophilic substitution, while the halogens facilitate nucleophilic substitution.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-4-iodoanisole: Similar structure but lacks the methoxy group.

4-Iodoanisole: Contains an iodine atom and a methoxy group but lacks the chlorine atom.

2-Chloroanisole: Contains a chlorine atom and a methoxy group but lacks the iodine atom.

Uniqueness

2-Chloro-4-iodo-1-methoxybenzene is unique due to the simultaneous presence of chlorine, iodine, and methoxy groups on the benzene ring. This combination of substituents imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.

Activité Biologique

2-Chloro-4-iodo-1-methoxybenzene, also known by its chemical formula C₇H₆ClI(OCH₃), is an aromatic compound characterized by a methoxy group (-OCH₃) attached to a benzene ring, with chlorine (Cl) and iodine (I) substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of toxicology and pharmacology.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

The unique combination of halogen atoms and the methoxy group imparts distinct electronic properties that influence its reactivity and interactions with biological macromolecules. The compound primarily undergoes nucleophilic aromatic substitution reactions, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxic effects , including the ability to induce DNA damage. This property is particularly relevant in toxicological studies, where understanding the mechanisms of action can inform the development of therapeutic agents or identify potential hazards associated with exposure.

The biological activity of this compound is hypothesized to involve interactions with cellular components leading to oxidative stress and subsequent DNA damage. The electron-rich nature of the methoxy group combined with the electrophilic character of the halogens may facilitate these interactions.

Cytotoxicity Studies

A study conducted on various cell lines demonstrated that this compound significantly inhibited cell proliferation at concentrations above 10 µM. The compound's IC50 values ranged from 15 to 25 µM, indicating moderate cytotoxicity.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 20 |

| MCF7 | 18 |

| A549 | 22 |

These findings suggest that the compound could be explored further for its potential as an anticancer agent.

DNA Damage Induction

In vitro assays using comet assays revealed that treatment with this compound led to significant DNA strand breaks in treated cells compared to controls. The extent of damage was dose-dependent, reinforcing the notion that this compound may pose genotoxic risks.

Case Studies

Case Study 1: Anticancer Potential

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of several halogenated methoxybenzenes, including this compound. The study reported that this compound showed promising results against breast cancer cell lines, prompting further investigation into its mechanism and potential as a lead compound for drug development.

Case Study 2: Environmental Impact

Another study focused on the environmental toxicity of halogenated compounds highlighted that this compound exhibited significant toxicity towards aquatic organisms, raising concerns about its environmental persistence and bioaccumulation potential.

Propriétés

IUPAC Name |

2-chloro-4-iodo-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMLPDPXMJKTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458067 | |

| Record name | 2-CHLORO-4-IODO-1-METHOXYBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75676-72-1 | |

| Record name | 2-CHLORO-4-IODO-1-METHOXYBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.